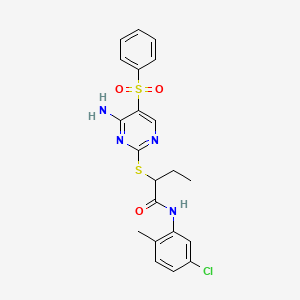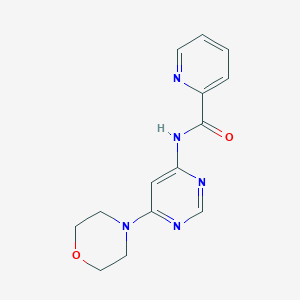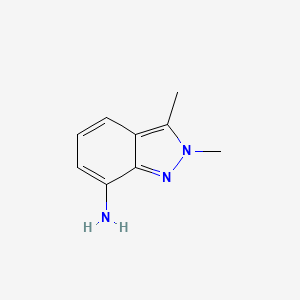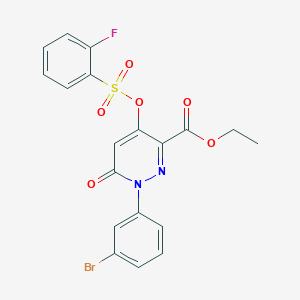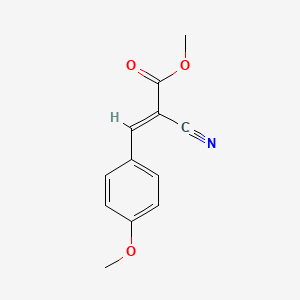![molecular formula C19H22BrN3O2 B2835116 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone CAS No. 2415521-28-5](/img/structure/B2835116.png)
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone involves binding to the active site of target enzymes and inhibiting their activity. This inhibition is reversible and can be overcome by increasing the concentration of the enzyme substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone depend on the specific enzyme or protein being targeted. In general, inhibition of enzyme activity can lead to changes in cellular signaling pathways, gene expression, and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone in lab experiments is its selectivity for specific enzymes. This allows researchers to investigate the function of individual enzymes without affecting the activity of other enzymes or proteins. However, the compound's specificity can also be a limitation, as it may not be effective against all isoforms of a given enzyme.
Future Directions
There are several potential future directions for research involving [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone. These include:
1. Investigating the compound's efficacy in vivo, including its pharmacokinetics and potential toxicity.
2. Developing analogs of the compound with improved potency or selectivity.
3. Using the compound to investigate the role of specific enzymes in disease states, such as cancer or neurodegenerative disorders.
4. Exploring the use of the compound in drug discovery, particularly for the development of targeted therapies.
In conclusion, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone is a promising tool for scientific research, with potential applications in the study of enzyme function and drug discovery. Further research is needed to fully understand the compound's mechanism of action and potential uses.
Synthesis Methods
The synthesis of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone involves the reaction of 4-(4-bromopyrazol-1-yl)butan-1-amine with 4-(4-fluorophenyl)oxan-4-ylmethanone in the presence of a base. The resulting compound has a molecular weight of 435.35 g/mol and a melting point of 187-189 °C.
Scientific Research Applications
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone has potential applications in scientific research as a tool for studying the function of certain proteins and enzymes. It can be used to selectively inhibit the activity of specific enzymes, allowing researchers to investigate their role in various biological processes.
properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c20-17-10-21-23(14-17)13-15-11-22(12-15)18(24)19(6-8-25-9-7-19)16-4-2-1-3-5-16/h1-5,10,14-15H,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMAIFRUBFFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)


![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)
